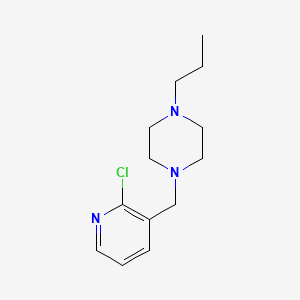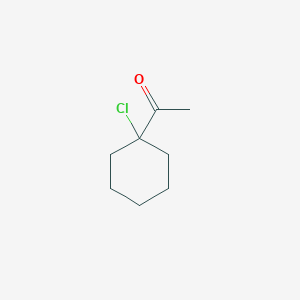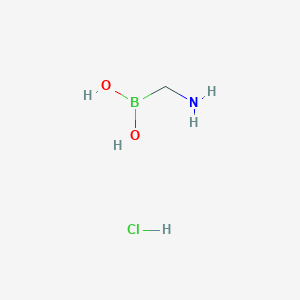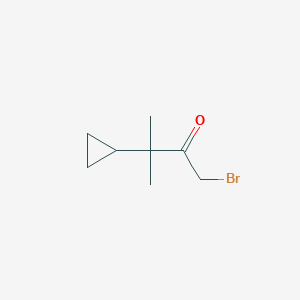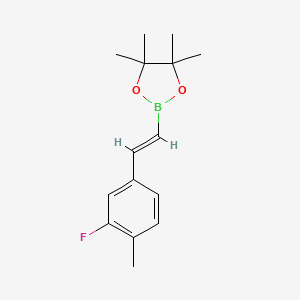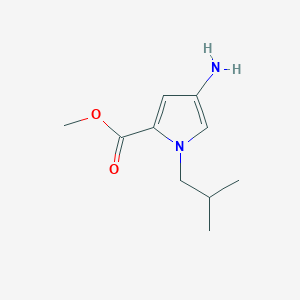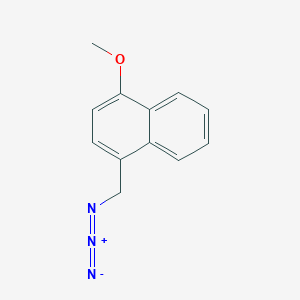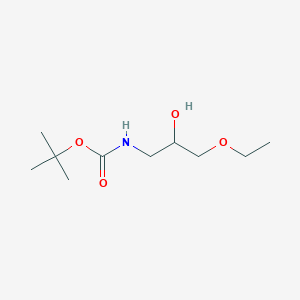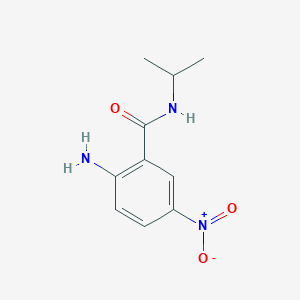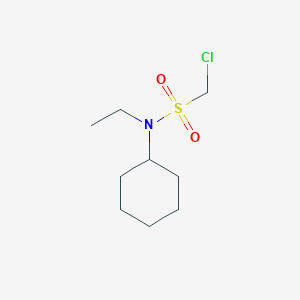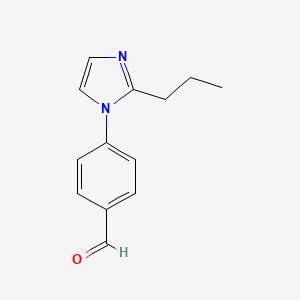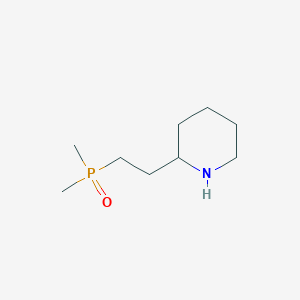
2-(2-Dimethylphosphorylethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Dimethylphosphorylethyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Méthodes De Préparation
The synthesis of 2-(2-Dimethylphosphorylethyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 2-chloroethyl dimethylphosphonate under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of piperidine attacks the electrophilic carbon of the 2-chloroethyl dimethylphosphonate, resulting in the formation of this compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and other advanced technologies to ensure efficient and scalable production .
Analyse Des Réactions Chimiques
2-(2-Dimethylphosphorylethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the phosphorus atom, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the phosphorus atom, converting phosphine oxides back to phosphines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the phosphorus atom.
Applications De Recherche Scientifique
2-(2-Dimethylphosphorylethyl)piperidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules.
Medicine: The compound’s derivatives are explored for their pharmacological properties.
Industry: In industrial applications, the compound is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-(2-Dimethylphosphorylethyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites. The phosphoryl group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity .
Comparaison Avec Des Composés Similaires
2-(2-Dimethylphosphorylethyl)piperidine can be compared with other piperidine derivatives, such as:
Piperine: A natural alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Icaridin: A piperidine-based insect repellent, commonly used in topical applications.
Piperidine: The parent compound, widely used in organic synthesis and as a precursor for various pharmaceuticals.
The uniqueness of this compound lies in its combination of piperidine and phosphoryl groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C9H20NOP |
|---|---|
Poids moléculaire |
189.23 g/mol |
Nom IUPAC |
2-(2-dimethylphosphorylethyl)piperidine |
InChI |
InChI=1S/C9H20NOP/c1-12(2,11)8-6-9-5-3-4-7-10-9/h9-10H,3-8H2,1-2H3 |
Clé InChI |
HHDYWMAFSBFLKC-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)CCC1CCCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


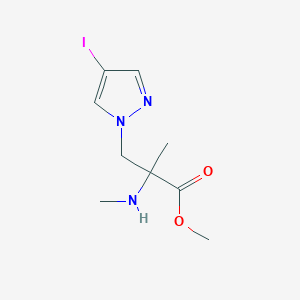
![[2-[1-(1-Adamantyl)ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13543751.png)
